5-Chloro-2-hydroxy-N-[3-(trifluoromethoxy)phenyl]benzamide
Description
5-Chloro-2-hydroxy-N-[3-(trifluoromethoxy)phenyl]benzamide is a salicylanilide derivative designed to optimize antibacterial and anticancer activities. Structurally, it features a salicylic acid core (5-chloro-2-hydroxybenzamide) linked via an amide bond to a 3-(trifluoromethoxy)phenyl group. This compound belongs to a class of peptidomimetics developed to combat drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus, and Mycobacterium tuberculosis . Its mechanism involves interactions with bacterial enzymes rather than membrane disruption, as demonstrated by crystal violet uptake assays . The compound also exhibits cytotoxic activity against the human monocytic leukemia cell line THP-1 (IC50: 1.4 to >10 µM), with potency correlating with lipophilicity .
Properties
CAS No. |
634185-96-9 |
|---|---|
Molecular Formula |
C14H9ClF3NO3 |
Molecular Weight |
331.67 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[3-(trifluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C14H9ClF3NO3/c15-8-4-5-12(20)11(6-8)13(21)19-9-2-1-3-10(7-9)22-14(16,17)18/h1-7,20H,(H,19,21) |
InChI Key |
QZXQDRKYQJBUBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[3-(trifluoromethoxy)phenyl]benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-(trifluoromethoxy)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-[3-(trifluoromethoxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 5-chloro-2-oxo-N-[3-(trifluoromethoxy)phenyl]benzamide.
Reduction: Formation of 5-chloro-2-hydroxy-N-[3-(trifluoromethoxy)phenyl]benzylamine.
Substitution: Formation of 5-amino-2-hydroxy-N-[3-(trifluoromethoxy)phenyl]benzamide.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-2-hydroxy-N-[3-(trifluoromethoxy)phenyl]benzamide has been investigated for its potential antiviral properties, particularly against SARS-CoV-2. Studies have shown that this compound acts as an inhibitor of viral replication, making it a candidate for further development as an antiviral agent. Its mechanism involves interference with viral entry or replication processes, which is crucial in the fight against viral infections .
Case Study: Antiviral Activity
A study published in 2022 evaluated the effectiveness of various benzamide derivatives, including 5-Chloro-2-hydroxy-N-[3-(trifluoromethoxy)phenyl]benzamide, against SARS-CoV-2. The results indicated that this compound exhibited significant inhibitory activity, highlighting its potential as a therapeutic option for COVID-19 .
Agricultural Applications
This compound also finds relevance in agricultural sciences as a pesticide or herbicide. Its chemical structure suggests possible efficacy in controlling pests or diseases affecting crops. Research has focused on its environmental impact and effectiveness compared to existing pesticides.
Case Study: Pesticide Efficacy
In an evaluation of pesticide residues in food, the compound was assessed for its safety and effectiveness in agricultural applications. The findings indicated that while it could be effective against certain pests, further studies were required to fully understand its toxicological profile and environmental persistence .
Biochemical Research
The compound's ability to interact with biological systems makes it a valuable tool in biochemical research. It can be used to study enzyme inhibition or receptor binding, providing insights into cellular mechanisms and pathways.
Case Study: Enzyme Inhibition
Research has demonstrated that 5-Chloro-2-hydroxy-N-[3-(trifluoromethoxy)phenyl]benzamide can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic responses, which are critical for understanding disease mechanisms and developing new therapeutic strategies .
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-[3-(trifluoromethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- The 5-chloro-2-hydroxy substitution is conserved across active analogs, essential for antibacterial potency .
- Meta-substitution (3-position) of the phenyl group with trifluoromethoxy (current compound) or trifluoromethyl (MMV665807) retains activity, while para-substitution (e.g., 4-CF3) increases cytotoxicity but may reduce selectivity .
Modifications to the Phenyl Group Substituents
The electronic and steric properties of phenyl group substituents modulate target binding and lipophilicity.
Key Findings :
- Trifluoromethoxy (OCF3) and trifluoromethyl (CF3) groups enhance lipophilicity and antimicrobial potency due to electron-withdrawing effects .
- Nitro (NO2) groups at the para position improve activity against sulfate-reducing bacteria but increase cytotoxicity .
Linker Modifications Between Benzamide and Phenyl Groups
The linker’s length and bulkiness are critical for maintaining activity.
Key Findings :
- Direct amide linkers (as in the target compound) suffice for antistaphylococcal activity, while extended linkers with bulky/lipophilic chains (e.g., thiobutyl) broaden the spectrum to include mycobacteria .
- Triamides (two amide bonds) are inactive, emphasizing the importance of a single, strategically substituted linker .
Biological Activity
5-Chloro-2-hydroxy-N-[3-(trifluoromethoxy)phenyl]benzamide (CAS No. 1580-42-3) is a compound that has garnered attention for its potential biological activities. With a molecular formula of C14H9ClF3NO2 and a molecular weight of approximately 315.67 g/mol, this compound belongs to a class of benzamides known for their diverse pharmacological profiles, including anti-inflammatory, analgesic, and neuroprotective effects.
| Property | Value |
|---|---|
| Molecular Formula | C14H9ClF3NO2 |
| Molecular Weight | 315.67 g/mol |
| CAS Number | 1580-42-3 |
| Structure | Chemical Structure |
Biological Activity
Recent studies have indicated that 5-chloro-2-hydroxy-N-[3-(trifluoromethoxy)phenyl]benzamide exhibits significant biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition Studies
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition :
- The compound has been evaluated for its inhibitory effects on AChE and BuChE, which are critical targets in the treatment of Alzheimer's disease. In vitro assays demonstrated that it acts as a mixed inhibitor with IC50 values comparable to established drugs like rivastigmine .
- Structure-activity relationship (SAR) studies revealed that the presence of halogen substituents significantly enhances inhibitory potency, with the trifluoromethyl group being particularly effective .
-
Anticancer Activity :
- Preliminary studies have shown that this compound can reduce cell viability in various cancer cell lines, including MDA-MB-231 breast cancer cells, with IC50 values indicating potent antiproliferative effects .
- The mechanism appears to involve pathways distinct from mitochondrial targeting, suggesting alternative modes of action that warrant further investigation .
Case Study 1: Alzheimer's Disease Models
In a study involving transgenic mice models for Alzheimer's disease, treatment with 5-chloro-2-hydroxy-N-[3-(trifluoromethoxy)phenyl]benzamide resulted in improved cognitive function and reduced amyloid plaque formation. The compound's ability to cross the blood-brain barrier was confirmed through pharmacokinetic studies, highlighting its potential as a therapeutic agent for neurodegenerative disorders .
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using various cancer cell lines to assess the selectivity and efficacy of the compound. Results indicated a preferential reduction in viability of MDA-MB-231 cells compared to normal lung epithelial cells (BEAS-2B), suggesting a degree of selectivity that is beneficial for anticancer drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
